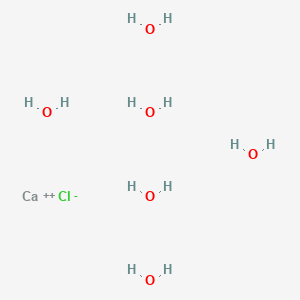
Calcium;chloride;hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium chloride hexahydrate is an inorganic compound with the chemical formula CaCl₂·6H₂O. It is a white crystalline solid at room temperature and is highly soluble in water. This compound is commonly used in various applications due to its hygroscopic nature, which means it can absorb moisture from the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium chloride hexahydrate can be synthesized by dissolving calcium chloride in water and allowing it to crystallize. The process involves the following steps:
Dissolution: Calcium chloride (CaCl₂) is dissolved in water to form a solution.
Crystallization: The solution is then cooled, leading to the formation of calcium chloride hexahydrate crystals.
Industrial Production Methods
Industrial production of calcium chloride hexahydrate typically involves the reaction of hydrochloric acid (HCl) with calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂). The reaction is as follows: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ] The resulting calcium chloride solution is then concentrated and crystallized to obtain calcium chloride hexahydrate .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium chloride hexahydrate undergoes various types of chemical reactions, including:
Dissociation: In water, it dissociates into calcium ions (Ca²⁺) and chloride ions (Cl⁻).
Hydration and Dehydration: It can lose water molecules upon heating, converting to lower hydrates or anhydrous calcium chloride.
Common Reagents and Conditions
Oxidation and Reduction: Calcium chloride hexahydrate does not typically undergo oxidation or reduction reactions due to its stable ionic nature.
Substitution: It can participate in substitution reactions where chloride ions are replaced by other anions.
Major Products Formed
Hydrated Forms: Depending on the conditions, it can form various hydrated forms such as dihydrate (CaCl₂·2H₂O) and tetrahydrate (CaCl₂·4H₂O).
Anhydrous Calcium Chloride: Upon heating, it can lose all water molecules to form anhydrous calcium chloride (CaCl₂).
Applications De Recherche Scientifique
Chemistry
Phase Change Materials: Calcium chloride hexahydrate is used as a phase change material (PCM) for thermal energy storage due to its high latent heat of fusion.
Desiccants: Its hygroscopic nature makes it an effective desiccant for moisture control.
Biology and Medicine
Electrolyte Solutions: It is used in medical treatments to replenish calcium levels in patients with hypocalcemia.
Cryopreservation: It is used in cryopreservation solutions to protect biological tissues during freezing.
Industry
De-icing and Dust Control: It is widely used for de-icing roads and controlling dust on construction sites.
Concrete Additive: It is added to concrete to accelerate the setting process and improve strength.
Mécanisme D'action
Calcium chloride hexahydrate exerts its effects primarily through the dissociation of calcium and chloride ions in water. The calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve function, and blood clotting. The chloride ions help maintain osmotic balance and acid-base equilibrium in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Chloride Dihydrate (CaCl₂·2H₂O): Similar to hexahydrate but contains fewer water molecules.
Calcium Chloride Anhydrous (CaCl₂): The anhydrous form without any water molecules.
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O): Similar in structure but contains magnesium instead of calcium.
Uniqueness
Calcium chloride hexahydrate is unique due to its high water content, which makes it highly effective as a desiccant and phase change material. Its ability to undergo hydration and dehydration cycles without significant degradation also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
CaClH12O6+ |
|---|---|
Poids moléculaire |
183.62 g/mol |
Nom IUPAC |
calcium;chloride;hexahydrate |
InChI |
InChI=1S/Ca.ClH.6H2O/h;1H;6*1H2/q+2;;;;;;;/p-1 |
Clé InChI |
GFLJJPACUUETFX-UHFFFAOYSA-M |
SMILES canonique |
O.O.O.O.O.O.[Cl-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13894759.png)



![2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B13894768.png)




![8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13894804.png)


